

TDZD-8 Application & Concentration Guide

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Tdzd-8

CAS No.: 327036-89-5

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Application / Study Type	Cell Type / Model	Typical Working Concentration	Key Findings / Effects
Cancer Research (Anti-leukemic) [1] [2]	MV-411 (Acute Myelogenous Leukemia); Primary leukemia stem/progenitor cells	2-20 μM (LD_{50} ~2-4 μM [1])	Rapid, selective cell death (within 30 min-2 hours); spares normal hematopoietic cells [2].
Cancer Research (Glioblastoma) [3]	GL261, A172, U373 glioma cells	20 μM (In vitro)	Reduces cell proliferation & viability; induces apoptosis.
Kidney Disease Research [4]	MPC5 (Mouse Podocyte Clone 5)	5 μM	Protects from high glucose-induced injury; reduces inflammation, oxidative stress, and apoptosis.
Neurodegeneration & General GSK-3 β Inhibition [5] [6]	Various (e.g., SH-SY5Y, HEK293)	1-20 μM (IC_{50} = 2 μM for GSK-3 β [5])	Standard range for inhibiting GSK-3 β kinase activity in cellular models.

Detailed Experimental Protocols

Here are detailed methodologies for key experiments employing **TDZD-8**.

Protocol 1: Anti-leukemic Activity Assessment [1]

This protocol is for evaluating the rapid cell death induced by **TDZD-8** in leukemia cells.

- **Cell Line:** MV-411 acute myelogenous leukemia cells.
- **Treatment:**
 - Prepare a 10-40 mM stock solution of **TDZD-8** in DMSO [5].
 - Treat cells with a range of **TDZD-8** concentrations (e.g., 1-20 μ M) for a short duration (30 minutes to 2 hours).
- **Viability Assessment:**
 - After treatment, assess cell viability using assays like Annexin V/7AAD staining followed by flow cytometry [2].
 - Calculate the LD₅₀ (lethal dose for 50% of the cell population).

Protocol 2: Protection Against Podocyte Injury [4]

This protocol models diabetic kidney disease by exposing podocytes to high glucose.

- **Cell Line:** Differentiated mouse podocyte clone 5 (MPC5) cells.
- **Cell Culture & Differentiation:**
 - Culture MPC5 cells at 33°C in high-glucose DMEM with 10% FBS, 1% penicillin-streptomycin, and 10 U/mL interferon-gamma (IFN- γ).
 - To induce differentiation, shift cells to 37°C and culture in medium without IFN- γ for 14 days.
- **Treatment & Analysis:**
 - **Injury Induction:** Expose differentiated podocytes to DMEM containing 30 mM D-glucose for 24 hours. A control group should be maintained in normal glucose (5.5 mM).
 - **TDZD-8 Co-treatment:** Concurrently treat cells with 5 μ M **TDZD-8** during the high-glucose exposure.
 - **Viability Assays:** Use MTT assay to measure cell viability and a Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit to measure cell damage.
 - **Mechanistic Studies:** To confirm the role of the GSK-3 β /Nrf2 pathway, pre-treat cells with **TDZD-8** for 2 hours prior to high-glucose and Protocatechuic Aldehyde (PCA) exposure [4].

Protocol 3: Inhibition of Glioblastoma Growth [3]

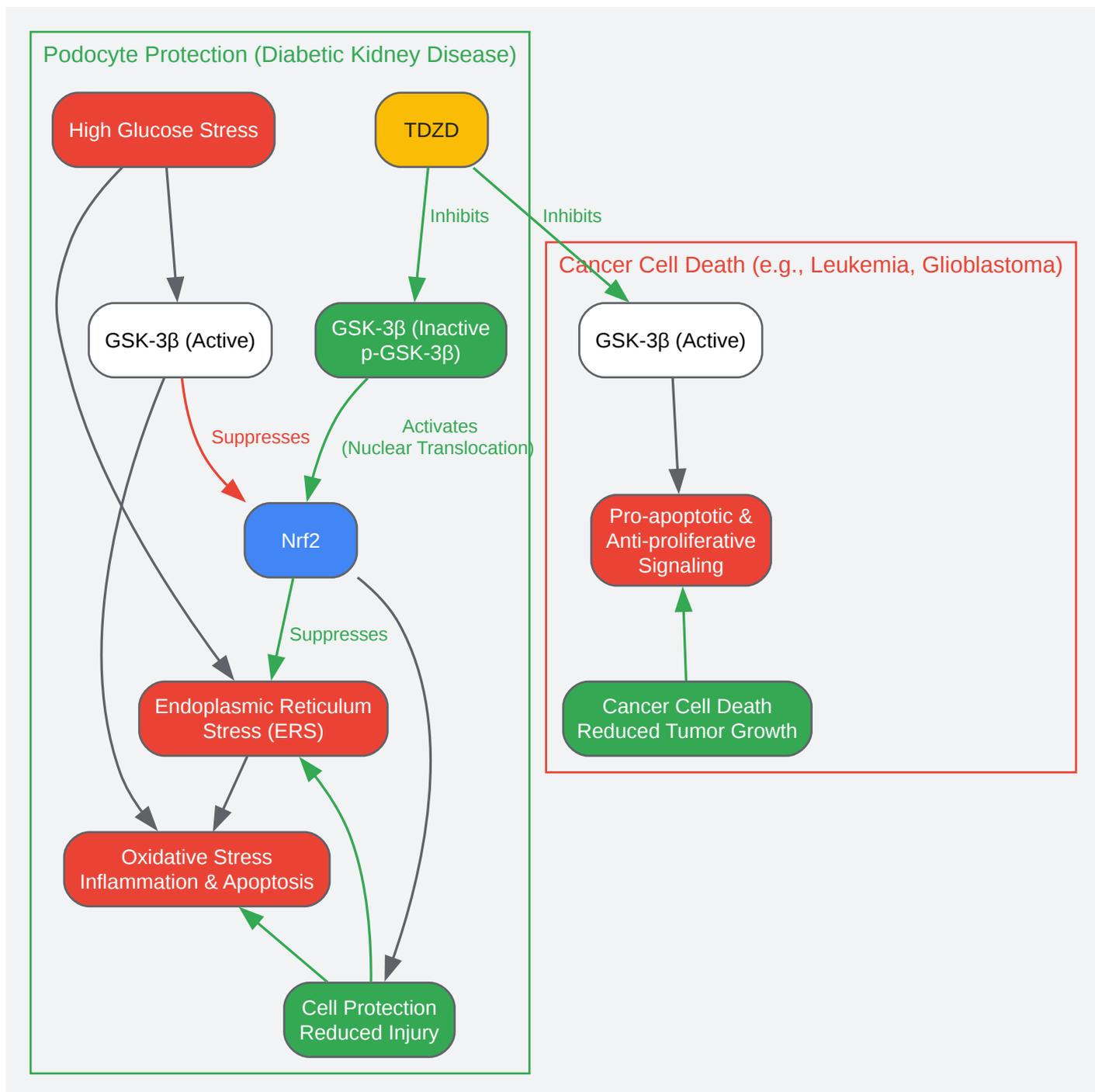
This protocol tests the anti-tumor effects of **TDZD-8** on glioma cells.

- **Cell Lines:** GL261 (murine), A172, U373 (human glioblastoma cells).
- **Treatment:**
 - Treat exponentially growing cells with **20 μ M TDZD-8** for 24-48 hours.
- **Proliferation & Viability Assays:**
 - **BrdU Incorporation Assay:** Measure DNA synthesis and cell proliferation.
 - **MTT Assay:** Assess cell metabolic activity and viability.
- **In Vivo Validation:**
 - Orthotopically implant GL261 cells into mouse brains.
 - Administer **TDZD-8** intraperitoneally at 5 mg/kg, starting 1 day post-implantation.
 - Monitor tumor growth via MRI and assess survival.

Mechanism of Action & Signaling Pathway

TDZD-8 is a well-characterized, selective, **non-ATP competitive inhibitor of GSK-3 β** with an IC₅₀ of 2 μ M [5]. It binds to an allosteric pocket in the inactive (DFG-out) conformation of GSK-3 β , preventing its return to the active state [6].

The following diagram illustrates the key signaling pathways modulated by **TDZD-8** in different disease models, particularly focusing on its role in podocyte protection and cancer cell death.



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Key Considerations for Researchers

- **Solubility and Storage:** **TDZD-8** is soluble in DMSO (up to 100 mM) and ethanol. Prepare stock solutions in DMSO and store at -20°C [5].

- **Cytotoxicity is Context-Dependent: TDZD-8** can be protective (podocytes) or cytotoxic (cancer cells) depending on the cell type. Always perform preliminary dose-response curves.
- **Mechanism Beyond GSK-3 β** : While a potent GSK-3 β inhibitor, **TDZD-8** may have other effects, such as rapidly disrupting membrane integrity and depleting cellular thiols in leukemia cells [1].
- **Novel Analogs**: Recent research has identified more potent TDZD analogs like **PNR886** and **PNR962**, which show >60-fold increased potency in inhibiting protein aggregation in neurodegenerative models [7] [8].

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